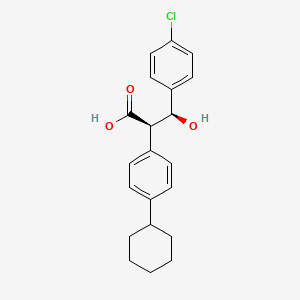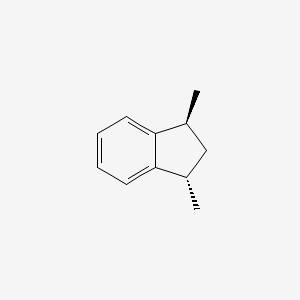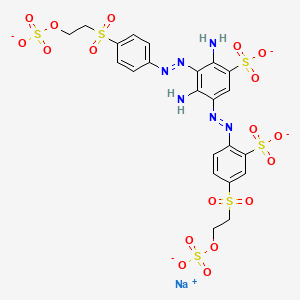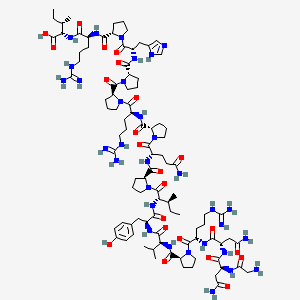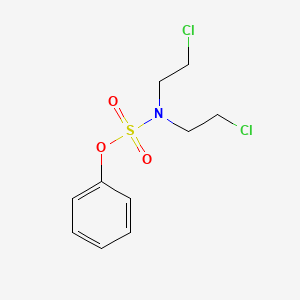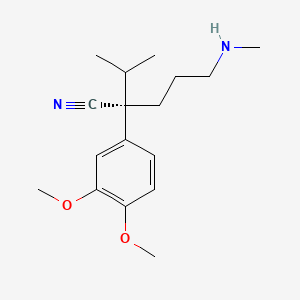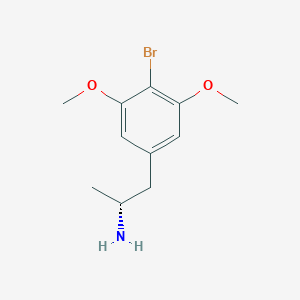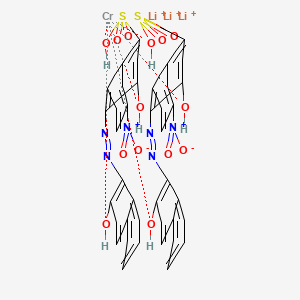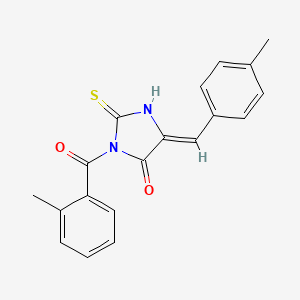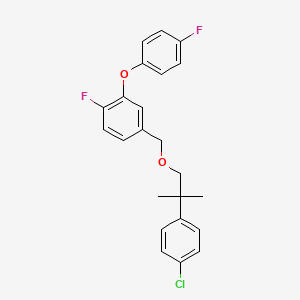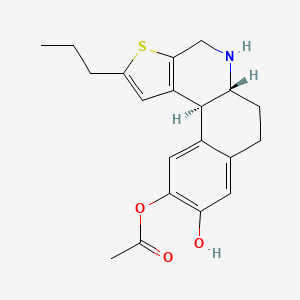
9-Deacetyl adrogolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Deacetyl adrogolide is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It is a derivative of adrogolide, which has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and cocaine addiction . The compound is known for its high efficacy in activating dopamine receptors, which play a crucial role in various neurological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Deacetyl adrogolide involves several steps, starting from the precursor compound adrogolide. The key steps include:
Deacetylation: The removal of the acetyl group from adrogolide to produce this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of adrogolide are subjected to deacetylation in batch reactors.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used, allowing for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
9-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
9-Deacetyl adrogolide has several scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on neurological processes and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
作用機序
The mechanism of action of 9-Deacetyl adrogolide involves its interaction with dopamine receptors, particularly the D1 receptor subtype. The compound binds to these receptors, mimicking the action of dopamine, a neurotransmitter involved in regulating mood, movement, and cognition. This binding activates intracellular signaling pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Adrogolide: The parent compound from which 9-Deacetyl adrogolide is derived.
Paclitaxel: Another compound with a similar structure but different pharmacological properties.
Uniqueness
This compound is unique due to its selective activation of dopamine D1 receptors, making it a valuable tool in neurological research and potential therapeutic applications. Its deacetylated form provides distinct pharmacokinetic properties compared to its parent compound, adrogolide .
特性
CAS番号 |
1027586-16-8 |
|---|---|
分子式 |
C20H23NO3S |
分子量 |
357.5 g/mol |
IUPAC名 |
[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
InChIキー |
NJUODYIUKFWHNA-UZLBHIALSA-N |
異性体SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C |
正規SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


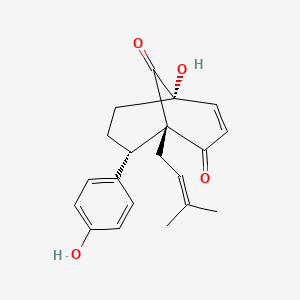
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
